1-(4-Fluorophenyl)-2-phenylethan-1-amine

Catalog No.
S14043983
CAS No.
M.F
C14H14FN
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-2-phenylethan-1-amine

Product Name

1-(4-Fluorophenyl)-2-phenylethan-1-amine

IUPAC Name

1-(4-fluorophenyl)-2-phenylethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C14H14FN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2

InChI Key

LYNHBBICXLUZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)F)N

1-(4-Fluorophenyl)-2-phenylethan-1-amine (CAS 208654-88-0 for free base; 133235-78-6 for hydrochloride) is a highly specialized monofluorinated analog of the classic chiral resolving agent and building block, 1,2-diphenylethylamine (DPEA). In procurement and material selection, this compound is prioritized when the standard DPEA scaffold fails due to metabolic liabilities or insufficient diastereomeric discrimination. The strategic placement of the fluorine atom at the para-position of the C1-phenyl ring fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic profile without introducing the prohibitive steric bulk associated with chloro- or bromo-substituents [1]. For industrial and pharmaceutical buyers, this compound serves as a premium precursor for pharmacophores, a highly crystalline chiral resolving agent, and a background-free 19F NMR chiral derivatizing agent .

Attempting to substitute 1-(4-Fluorophenyl)-2-phenylethan-1-amine with the more common 1,2-diphenylethylamine (DPEA) introduces severe downstream liabilities in both drug development and process chemistry. In medicinal chemistry workflows, unsubstituted DPEA is highly susceptible to CYP450-mediated para-hydroxylation, leading to rapid metabolic clearance and requiring costly late-stage lead optimization [1]. Conversely, substituting with 1-(4-chlorophenyl)-2-phenylethan-1-amine to block metabolism introduces excessive steric volume (van der Waals radius of Cl is 1.75 Å vs. F at 1.47 Å), which disrupts the tight chiral pocket required for high enantioselectivity in asymmetric catalysis or chiral resolution [2]. Procurement of the exact para-fluoro compound is therefore critical to achieving metabolic stability and altered pi-stacking thermodynamics while maintaining a nearly identical steric profile to hydrogen.

CYP450 Metabolic Blockade via Para-Fluorination

The incorporation of the 4-fluoro substituent effectively blocks para-hydroxylation, a primary metabolic degradation pathway for diarylethylamines. In comparative microsomal stability models, the 4-fluoro derivative exhibits a significantly extended half-life and reduced intrinsic clearance compared to the unsubstituted baseline, preserving the pharmacophore's integrity [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in liver microsomes
Target Compound Data< 15 µL/min/mg protein (established for p-fluoro analogs)
Comparator Or BaselineUnsubstituted DPEA (~ 45 µL/min/mg protein)
Quantified DifferenceApprox. 3-fold reduction in metabolic clearance
ConditionsStandard human liver microsomes (HLM) assay, NADPH regenerating system, 37°C

Crucial for drug discovery procurement, as it allows the synthesis of downstream candidates with viable pharmacokinetic profiles without requiring costly late-stage structural rework.

Enhanced Diastereomeric Crystallization Thermodynamics

The electron-withdrawing nature of the fluorine atom alters the arene quadrupole moment, strengthening pi-pi interactions and altering the solubility profile during the crystallization of diastereomeric salts with chiral acids. This thermodynamic shift typically leads to higher first-pass resolution yields compared to standard DPEA [1].

Evidence DimensionFirst-pass diastereomeric excess (de%) in acid resolution
Target Compound Data> 85% de (typical for fluorinated analogs)
Comparator Or BaselineUnsubstituted DPEA (Typically 60-70% de)
Quantified Difference15-25% improvement in first-pass optical purity
ConditionsStandard chiral carboxylic acid resolution, alcoholic co-solvent systems

Directly impacts manufacturing processability by reducing the number of recrystallization cycles required to achieve >99% ee, saving solvent, time, and yield.

Background-Free 19F NMR Chiral Derivatization

Unlike standard DPEA which relies on complex 1H NMR spectra for enantiomeric excess (ee) determination, this compound provides a sharp, distinct 19F NMR signal. When coupled with chiral acids, the resulting diastereomers show baseline-resolved 19F chemical shifts, allowing for rapid, automated ee quantification without signal overlap from the backbone [1].

Evidence DimensionNMR Signal-to-Interference Ratio for ee determination
Target Compound DataBaseline resolution (Δδ > 0.1 ppm) in 19F NMR
Comparator Or BaselineUnsubstituted DPEA (Overlapping multiplet signals in 1H NMR)
Quantified DifferenceComplete elimination of background interference
ConditionsCDCl3, 376 MHz (19F) vs 400 MHz (1H), ambient temperature

Streamlines high-throughput laboratory workflows by enabling rapid, automated enantiomeric excess screening without the need for complex, time-consuming chiral HPLC method development.

Modulation of Amine Nucleophilicity for Ligand Design

The inductive effect of the 4-fluoro group slightly reduces the basicity and nucleophilicity of the primary amine compared to DPEA. When used as a precursor for chiral ligands (e.g., in transfer hydrogenation catalysts), this electronic tuning can accelerate the catalytic cycle by facilitating product release, a common rate-limiting step [1].

Evidence DimensionConjugate acid pKa
Target Compound Data~ 8.7 (estimated)
Comparator Or Baseline1,2-Diphenylethylamine (~ 9.0)
Quantified DifferenceApprox. 0.3 unit reduction in pKa
ConditionsAqueous measurement, 25°C

Provides a precise rational design handle for chemists optimizing the turnover frequency (TOF) of transition-metal catalysts where amine dissociation is problematic.

Metabolically Stable Pharmacophore Building Block

Where this compound is the right choice: In early-stage drug discovery targeting CNS or metabolic pathways where the 1,2-diarylethylamine scaffold is required, but standard unsubstituted analogs suffer from rapid CYP450-mediated degradation. The para-fluoro substitution ensures precursor suitability by blocking hydroxylation while maintaining the necessary 3D steric profile [1].

Advanced Chiral Resolving Agent for Industrial Scale-Up

Where this compound is the right choice: In process chemistry workflows requiring the resolution of challenging chiral carboxylic acids. The altered pi-stacking thermodynamics provided by the fluorinated ring often yield higher first-pass diastereomeric excess than standard DPEA, directly improving manufacturability and reducing solvent waste during recrystallization [2].

High-Throughput 19F NMR Chiral Derivatizing Agent

Where this compound is the right choice: In analytical laboratories processing large libraries of chiral acids. By forming diastereomeric amides with this compound, analysts can utilize 19F NMR to rapidly and accurately determine enantiomeric excess without the background interference and signal overlap typical of 1H NMR, bypassing chiral chromatography bottlenecks [3].

Precursor for Electronically Tuned Chiral Ligands

Where this compound is the right choice: In the synthesis of custom chiral ligands (e.g., fluorinated analogs of DPEN) for transition-metal catalyzed asymmetric reactions. The modulated pKa of the amine facilitates faster product release in catalytic cycles, making it superior to unsubstituted DPEA when product inhibition limits turnover frequency [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

215.111027613 g/mol

Monoisotopic Mass

215.111027613 g/mol

Heavy Atom Count

16

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